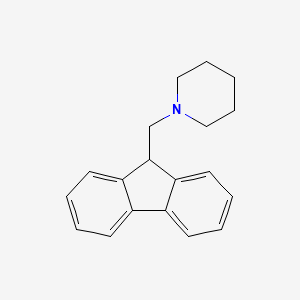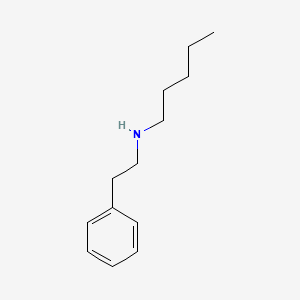![molecular formula C13H19NO B1314411 [3-(ピペリジノメチル)フェニル]メタノール CAS No. 73278-91-8](/img/structure/B1314411.png)
[3-(ピペリジノメチル)フェニル]メタノール
概要
説明
科学的研究の応用
生物活性ピペリジン誘導体の合成
[3-(ピペリジノメチル)フェニル]メタノール: は、創薬において重要な役割を果たすピペリジン誘導体の合成の前駆体として役立ちます。 これらの誘導体は、20種類以上の医薬品クラスに存在し、幅広い生物学的活性を示しています .
抗癌剤の開発
[3-(ピペリジノメチル)フェニル]メタノール を使用して合成されたピペリジン誘導体は、抗癌剤として有望であることが示されています。 これらは、癌細胞の増殖と転移を抑制する可能性について研究されています .
抗菌剤と抗真菌剤の用途
この化合物の誘導体は、抗菌剤と抗真菌剤としての特性についても研究されています。 これは、さまざまな感染症に対する新しい治療法の開発につながる可能性があります .
神経薬理学的研究
神経薬理学では、[3-(ピペリジノメチル)フェニル]メタノール 誘導体は、中枢神経系への影響を調べるために使用され、アルツハイマー病やその他の神経変性疾患に対する新しい治療法につながる可能性があります .
鎮痛剤と抗炎症剤
研究者たちは、この化合物を用いて鎮痛剤と抗炎症剤を開発しており、疼痛管理と炎症の抑制における有効性を研究しています .
循環器系薬物開発
[3-(ピペリジノメチル)フェニル]メタノール 誘導体の循環器系への応用には、高血圧やその他の心臓関連疾患の管理のための薬物の開発が含まれます .
抗精神病薬
[3-(ピペリジノメチル)フェニル]メタノール の誘導体は、抗精神病作用について研究されており、さまざまな精神障害の治療に役立つ可能性があります .
抗ウイルス剤と抗マラリア剤の研究
最後に、この化合物の誘導体は、ウイルスやマラリア原虫と戦うことを目指した、抗ウイルス剤と抗マラリア剤の開発における継続的な研究の一部です .
Safety and Hazards
作用機序
Target of Action
[3-(Piperidinomethyl)phenyl]methanol is a derivative of piperidine . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Phenol, a related compound, is known to be a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that phenol, a related compound, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .
生化学分析
Biochemical Properties
[3-(Piperidinomethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methanol dehydrogenase, an enzyme involved in the oxidation of methanol to formaldehyde . This interaction is crucial for understanding the compound’s role in metabolic pathways. Additionally, [3-(Piperidinomethyl)phenyl]methanol may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of [3-(Piperidinomethyl)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause changes in gene expression related to metabolic processes . These changes can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of [3-(Piperidinomethyl)phenyl]methanol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with methanol dehydrogenase results in the oxidation of methanol to formaldehyde . This binding interaction is essential for understanding the compound’s biochemical properties and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Piperidinomethyl)phenyl]methanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that [3-(Piperidinomethyl)phenyl]methanol remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound can result in significant changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of [3-(Piperidinomethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for developing safe and effective applications of the compound.
Metabolic Pathways
[3-(Piperidinomethyl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase, which plays a role in the oxidation of methanol to formaldehyde . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [3-(Piperidinomethyl)phenyl]methanol within cells and tissues are essential for understanding its effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within the cell, affecting its activity and function.
Subcellular Localization
The subcellular localization of [3-(Piperidinomethyl)phenyl]methanol is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its overall impact on cell function.
特性
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXLHGCZWDXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428215 | |
| Record name | [3-(Piperidinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-91-8 | |
| Record name | 3-(1-Piperidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73278-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Piperidinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)










![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)


